6-Fluoro-2,8-dimethylquinolin-4-amine
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Overview
Description
6-Fluoro-2,8-dimethylquinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C11H11FN2 and a molecular weight of 190.22 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Fluoro-2,8-dimethylquinolin-4-amine involves several steps, typically starting with the fluorination of a quinoline precursor. One common method includes the reaction of 4-fluoroaniline with various reagents to introduce the fluorine atom at the desired position . Industrial production methods often involve the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
6-Fluoro-2,8-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction involving this compound, where it forms carbon-carbon bonds with boron reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-2,8-dimethylquinolin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2,8-dimethylquinolin-4-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes, leading to the disruption of essential bacterial processes . The incorporation of a fluorine atom enhances its biological activity by improving its ability to penetrate cell membranes and interact with target molecules .
Comparison with Similar Compounds
6-Fluoro-2,8-dimethylquinolin-4-amine can be compared with other fluorinated quinoline derivatives, such as:
6-Fluoroquinoline: Similar in structure but lacks the additional methyl groups.
8-Fluoroquinoline: Fluorine is positioned differently, affecting its reactivity and biological activity.
6,8-Difluoroquinoline: Contains two fluorine atoms, which can significantly alter its properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H11FN2 |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
6-fluoro-2,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11FN2/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
ZFUWXNSRXSDEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)N)F |
Origin of Product |
United States |
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